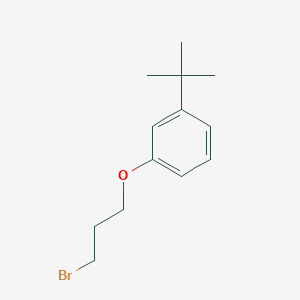
1-(3-Bromopropoxy)-3-tert-butylbenzene
Übersicht
Beschreibung
1-(3-Bromopropoxy)-3-tert-butylbenzene, also known as 3-bromopropoxy-1-tert-butylbenzene, is a substituted aromatic compound with a wide variety of applications in scientific research. It is a colorless liquid at room temperature, with a boiling point of 164°C, and a flash point of 75°C. It is insoluble in water, and is slightly soluble in most organic solvents. The compound is used in various synthetic and analytical processes, including synthesis of polymers, organic compounds, and pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
End-Quenching for Chain End Functionalization
1-(3-Bromopropoxy)-3-tert-butylbenzene has been investigated in the context of end-quenching of TiCl4-catalyzed quasiliving polymerizations. Alkoxybenzenes, including compounds like (3-bromopropoxy)benzene, were used for direct chain end functionalization of polyisobutylene. This process allows for effective functionalization at the polymer chain ends, showcasing its potential in materials science for creating polymers with tailored end-group functionalities (Morgan, Martínez-Castro, & Storey, 2010).
Role in Polymer Chemistry
In another study, (3-bromopropoxy)benzene was utilized in end-quenching reactions of tert-chloride-terminated polyisobutylene using AlCl3 and TiCl4 catalysts. The research highlighted the quantitative end-capping achieved with alkoxybenzenes and examined the reaction conditions affecting alkylation rates and regioselectivity. Such studies are crucial for understanding and improving polymer synthesis techniques (Yang & Storey, 2015).
Interaction with Lithium in Organic Chemistry
The compound has also been studied in reactions involving lithium-bromine exchange with aryl bromides, which is a fundamental reaction in organic synthesis for creating organolithium compounds. The research explored the effects of solvent on the reactivity and outcome of these exchanges, which is vital for developing new synthetic methodologies (Bailey, Luderer, & Jordan, 2006).
Eigenschaften
IUPAC Name |
1-(3-bromopropoxy)-3-tert-butylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrO/c1-13(2,3)11-6-4-7-12(10-11)15-9-5-8-14/h4,6-7,10H,5,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGGUJOPIXSFFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)OCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromopropoxy)-3-tert-butylbenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




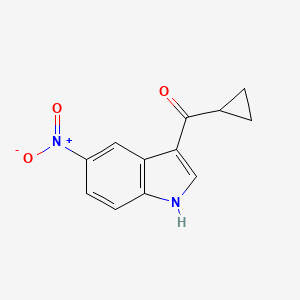
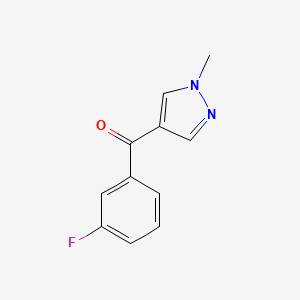
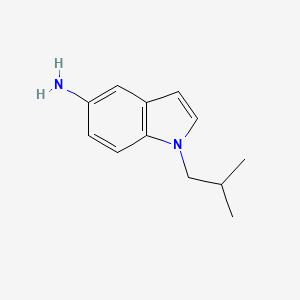
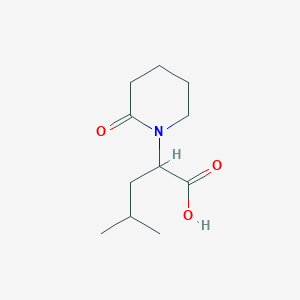
![4-[2-(Piperidin-4-yloxy)ethyl]morpholine](/img/structure/B1523148.png)
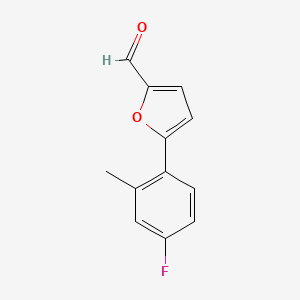
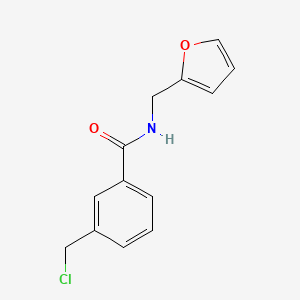
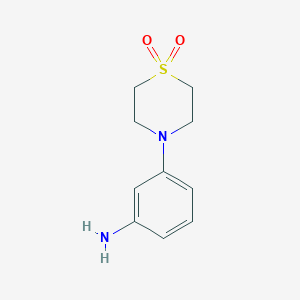
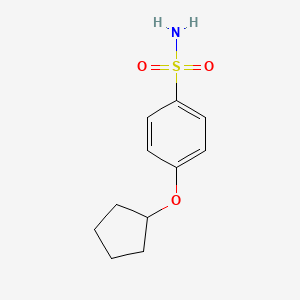
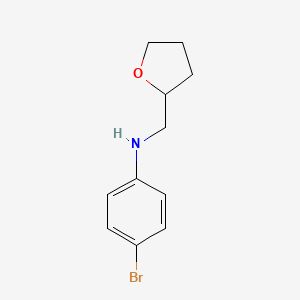
![[2-(Dimethylamino)ethyl][(1-ethylpyrrolidin-2-yl)methyl]amine](/img/structure/B1523159.png)
![1-[4-(Aminomethyl)phenyl]piperidine-3-carboxamide](/img/structure/B1523160.png)
![1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethan-1-amine](/img/structure/B1523161.png)